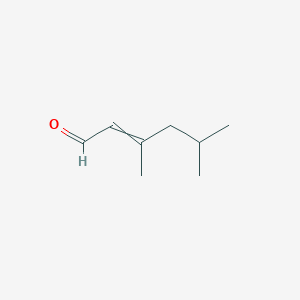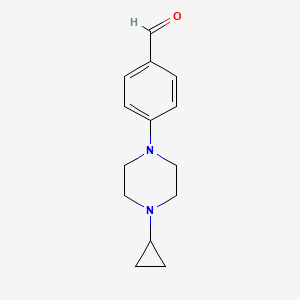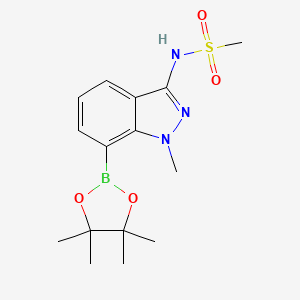
5-chloro-1-(2,3-dihydroxypropyl)pyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-1-(2,3-dihydroxypropyl)pyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chlorine atom at the 5th position and a 2,3-dihydroxypropyl group at the 1st position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(2,3-dihydroxypropyl)pyrimidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 5-chloropyrimidine-2,4-dione with 2,3-dihydroxypropylamine under reflux conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
5-chloro-1-(2,3-dihydroxypropyl)pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 5-chloro-1-(2,3-dioxopropyl)pyrimidin-2-one.
Reduction: Formation of 5-chloro-1-(2,3-dihydroxypropyl)dihydropyrimidine.
Substitution: Formation of 5-substituted-1-(2,3-dihydroxypropyl)pyrimidin-2-one derivatives.
科学研究应用
5-chloro-1-(2,3-dihydroxypropyl)pyrimidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-chloro-1-(2,3-dihydroxypropyl)pyrimidin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
5-chloropyrimidine-2,4-dione: Lacks the 2,3-dihydroxypropyl group.
1-(2,3-dihydroxypropyl)pyrimidin-2-one: Lacks the chlorine atom at the 5th position.
5-bromo-1-(2,3-dihydroxypropyl)pyrimidin-2-one: Contains a bromine atom instead of chlorine.
Uniqueness
5-chloro-1-(2,3-dihydroxypropyl)pyrimidin-2-one is unique due to the presence of both the chlorine atom and the 2,3-dihydroxypropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C7H9ClN2O3 |
|---|---|
分子量 |
204.61 g/mol |
IUPAC 名称 |
5-chloro-1-(2,3-dihydroxypropyl)pyrimidin-2-one |
InChI |
InChI=1S/C7H9ClN2O3/c8-5-1-9-7(13)10(2-5)3-6(12)4-11/h1-2,6,11-12H,3-4H2 |
InChI 键 |
YRTQXLRVGDMVMB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=O)N1CC(CO)O)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
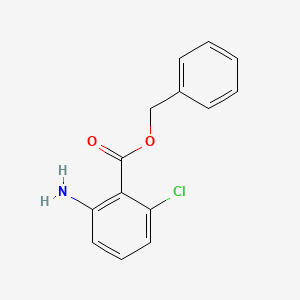

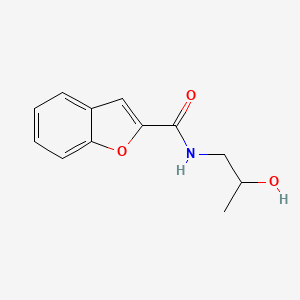
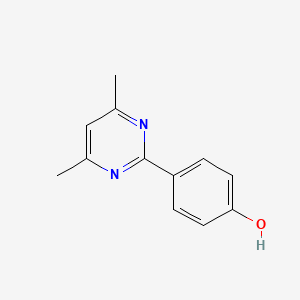

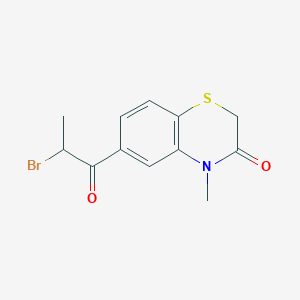
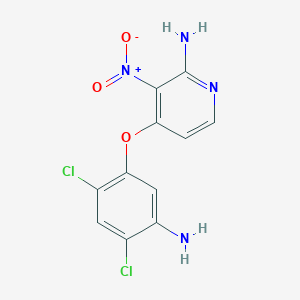
![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-fluoropyridine](/img/structure/B8303624.png)


